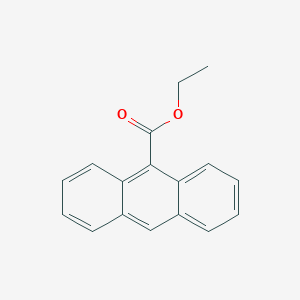

Ethyl anthracene-9-carboxylate

Vue d'ensemble

Description

Ethyl anthracene-9-carboxylate (EAC) is a polyaromatic ester derived from anthracene, a tricyclic aromatic hydrocarbon. Its synthesis typically involves the oxidative esterification of 9-formylanthracene using iron salicylate (FeSal) as a catalyst in ethanol, yielding EAC (41%) alongside hydroxylated and oxidized byproducts . The ethyl ester group confers distinct steric, electronic, and solubility properties, making EAC valuable in organic synthesis, materials science, and coordination chemistry. For instance, it serves as a precursor for hydrazide derivatives through reactions with hydrazine monohydrate .

Méthodes De Préparation

Synthesis via Acid Chloride Intermediate

Reaction Mechanism and Procedure

The most widely documented method involves converting 9-anthracenecarboxylic acid to its acid chloride, followed by esterification. In a representative procedure , 9-anthracenecarbonyl chloride (300 mg) is dissolved in dichloromethane (45 mL) and reacted with ethanol (10 mL) and pyridine (2 mL) as a catalyst. The mixture is refluxed for 11 hours, after which it is cooled, extracted with aqueous HCl, and purified via solvent evaporation. Recrystallization from acetone yields colorless crystals with a melting point of 381–382 K and an 82% yield .

The reaction proceeds via nucleophilic acyl substitution:

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Catalyst : Pyridine neutralizes HCl, shifting the equilibrium toward product formation .

-

Solvent : Dichloromethane provides a non-polar medium, minimizing side reactions.

-

Temperature : Prolonged reflux ensures complete conversion, as evidenced by the 11-hour reaction time .

Reaction Conditions and Scalability

Industrial Considerations

The acid chloride method’s 82% yield and the patent’s emphasis on “mild reaction conditions” suggest compatibility with large-scale production. Key industrial advantages include:

-

Purification Simplicity : Extraction and recrystallization minimize byproducts .

-

Catalyst Reusability : Pyridine can potentially be recovered and reused.

Characterization and Analytical Data

Spectroscopic Analysis

-

δ 1.53 (m, CH₃), 4.68 (q, OCH₂), 7.45–8.54 (aromatic protons).

-

δ 13.70 (CH₃), 61.70 (OCH₂), 125.17–169.10 (aromatic and carbonyl carbons).

-

1715 cm⁻¹ (C=O stretch), 3079 cm⁻¹ (aromatic C–H).

-

m/z 250 (M⁺, 100%), 235, 222.

Crystallographic Data

-

Crystal System : Orthorhombic, space group Pna2₁.

-

Unit Cell Parameters :

-

Dihedral Angle : 76.00° between anthracene and ester groups.

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | Pna2₁ |

| a (Å) | 8.5431 |

| b (Å) | 10.2137 |

| c (Å) | 14.5426 |

| Z | 4 |

| Density (g/cm³) | 1.310 |

Table 2: Hydrogen-Bond Geometry

| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |

|---|---|---|---|---|

| C5–H5⋯O1 | 0.93 | 2.53 | 3.302 | 140 |

Applications De Recherche Scientifique

Chemistry

EAC serves as a precursor in synthesizing various anthracene derivatives, which are crucial for studying photophysical and photochemical properties. It has been utilized in:

- Photonic Materials : Its ability to undergo radical-induced photochromism makes it suitable for developing optical switching devices and photonic materials .

Biology

Research into EAC's biological activities has indicated potential applications in:

- Antimicrobial Agents : Studies have shown that EAC exhibits antimicrobial properties against certain pathogens.

- Anticancer Research : Investigations into its effects on cancer cell lines suggest it may influence cellular metabolism and signaling pathways, indicating potential as a therapeutic agent .

Medicine

Ongoing research focuses on EAC's role in drug development, particularly targeting specific molecular pathways involved in disease processes. Its interaction with enzymes like manganese peroxidase and laccase highlights its potential in biomedicine .

Industry

EAC is utilized in producing dyes, pigments, and organic semiconductors due to its stable aromatic structure. Its electronic properties make it valuable in:

Case Study 1: Photogenerated Stable Radicals

A study demonstrated that EAC can generate stable radicals upon light irradiation, which are essential for optical switching applications. The research highlighted the compound's utility in developing new materials for photochromic systems .

Case Study 2: Antimicrobial Activity

Research published in PubMed explored the antimicrobial efficacy of EAC against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a novel antimicrobial agent .

Case Study 3: Drug Development

A recent investigation into EAC's interaction with cancer cell lines revealed its ability to modulate gene expression related to apoptosis, pointing towards its use as a lead compound in anticancer drug development .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Precursor for anthracene derivatives | Important for studying photophysical properties |

| Biology | Antimicrobial and anticancer research | Exhibits significant growth inhibition against pathogens |

| Medicine | Potential therapeutic agent | Influences cellular signaling pathways |

| Industry | Production of dyes and organic semiconductors | Valuable in OLED technology |

Mécanisme D'action

The mechanism of action of ethyl anthracene-9-carboxylate involves its interaction with molecular targets through its aromatic system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Structural and Electronic Properties

- Steric Effects: The ethyl group in EAC introduces greater steric bulk compared to methyl esters, affecting π-π stacking interactions. For example, copolymerization of 2-(methacryloyloxy) ethyl anthracene-9-carboxylate (MAEAC) enhances π-π interactions due to extended conjugation, enabling the formation of polymeric nanotubes .

- Crystal Packing :

EAC derivatives exhibit trans conformations in crystal structures, stabilized by weak C–H···O hydrogen bonds and dipole-dipole interactions. In contrast, mthis compound derivatives adopt planar arrangements with dihedral angles <3° between aromatic rings, optimizing π-orbital overlap .

Chemical and Enzymatic Reactivity

- Regio-Selectivity in Enzymatic Degradation :

The esterase CN1E1 shows 1.7-fold higher activity toward anthracene-2-carboxylate than anthracene-9-carboxylate, highlighting the influence of substitution position on enzyme-substrate interactions. EAC’s ethyl group may further reduce enzymatic hydrolysis rates compared to carboxylate salts . - Coordination Chemistry :

Anthracene-9-carboxylate ligands form stable complexes with metals like Zn, Cd, and Nb. For instance, tetranuclear niobium(V) clusters incorporate anthracene-9-carboxylate ligands via bridging carboxylate groups . EAC, however, lacks free carboxylate functionality, limiting its utility in metal-organic frameworks (MOFs).

Data Tables

Table 1: Key Physical and Chemical Properties

Activité Biologique

Ethyl anthracene-9-carboxylate (EAC) is an organic compound with the molecular formula C17H14O2, recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the various aspects of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Overview of this compound

EAC is an ester derivative of anthracene-9-carboxylic acid, characterized by its aromatic structure that includes a three-ring anthracene system. Its unique properties have led to investigations into its applications in both medicinal chemistry and materials science.

1. Photochemical Properties:

EAC exhibits radical-induced photochromism and photomagnetism when irradiated with light. This property is significant for applications in optical devices and materials science. The compound undergoes a color change upon light exposure, which can be detected visually, indicating its potential use in photonic applications.

2. Interaction with Enzymes:

EAC has been shown to interact with various enzymes, including:

- Manganese Peroxidase (MnP)

- Lignin Peroxidase (LiP)

- Laccase

- 1,2-Dioxygenase

- 2,3-Dioxygenase

These interactions suggest that EAC may influence metabolic pathways and cellular functions through enzyme modulation .

EAC's biochemical properties are critical to understanding its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 258.29 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions; sensitive to light |

The compound's large π-conjugated structure may affect its bioavailability and stability, which are important factors in pharmacokinetics.

Biological Activity

1. Antimicrobial Activity:

Research indicates that EAC possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that warrant further exploration for potential therapeutic applications.

2. Anticancer Properties:

EAC has shown promise in anticancer research, particularly in screenings against the National Cancer Institute's 60 cell line panel. Preliminary studies suggest that it may exhibit cytotoxic effects comparable to established chemotherapeutic agents .

Case Studies

Study 1: Anticancer Screening

In a study evaluating the anticancer activity of EAC, researchers found that it induced apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). This mechanism highlights the compound's potential as a lead candidate for drug development targeting specific molecular pathways involved in tumor growth .

Study 2: Enzyme Interaction Analysis

A detailed analysis of EAC's interaction with MnP revealed that it could enhance the enzyme's activity, suggesting a role in lignin degradation processes. This finding has implications for bioremediation and biofuel production .

Analyse Des Réactions Chimiques

Bromination at the Anthracene Core

Ethyl anthracene-9-carboxylate undergoes electrophilic aromatic substitution at position 10 of the anthracene ring to form ethyl 10-bromoanthracene-9-carboxylate . This reaction introduces a bromine atom, enabling subsequent cross-coupling or substitution reactions.

| Reaction Component | Details |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 40°C |

| Time | 5 hours |

| Product | Ethyl 10-bromoanthracene-9-carboxylate |

The brominated derivative retains the ethyl ester group, with the bromine atom serving as a reactive site for further transformations .

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed cross-coupling reactions, such as:

Suzuki–Miyaura Coupling

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ or K₃PO₄ |

| Solvent | Tetrahydrofuran (THF) or DMF |

| Boron Partner | Aryl/alkyl boronic acid |

| Product | Biaryl or alkyl-substituted anthracene derivatives |

Stille Coupling

| Parameter | Details |

|---|---|

| Catalyst | Pd₂(dba)₃ |

| Ligand | AsPh₃ |

| Organotin Reagent | R–SnBu₃ (R = aryl, vinyl) |

| Solvent | Toluene |

These reactions enable the introduction of diverse substituents at position 10, expanding applications in materials science.

Nucleophilic Aromatic Substitution

The bromine atom in ethyl 10-bromoanthracene-9-carboxylate undergoes nucleophilic substitution under mild conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydroxylation | KOH, H₂O, 80°C | Ethyl 10-hydroxyanthracene-9-carboxylate |

| Amination | NH₃, CuI, 100°C | Ethyl 10-aminoanthracene-9-carboxylate |

These substitutions retain the ester group while introducing functional groups for further derivatization.

Heterocycle Formation

This compound derivatives serve as precursors for heterocyclic systems. For example, ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate is synthesized via a nitrile oxide cycloaddition:

| Step | Conditions | Yield |

|---|---|---|

| Oxime Formation | Hydroxylamine HCl, NaOAc, THF/EtOH/H₂O, RT, 96 h | 99% |

| Cycloaddition | Ethylacetoacetate, Na/EtOH, RT, 20 h | 97% |

The product forms a fused isoxazole ring system, demonstrating the ester’s utility in constructing complex architectures .

Photochemical Reactivity

While not directly documented for the ethyl ester, 9-anthracenecarboxylic acid exhibits radical-induced photochromism under visible light . This suggests potential photochemical applications for the ester in optoelectronic materials.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Ethyl anthracene-9-carboxylate, and how is purity ensured?

this compound is synthesized via esterification of 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine as a catalyst. The reaction occurs in anhydrous dichloromethane under reflux conditions (~11 hours). Post-reaction, the product is extracted with aqueous HCl to remove unreacted reagents, dried over CaCl₂, and purified via recrystallization from acetone (yield: 82%). Purity is confirmed through melting point analysis (381–382 K), elemental analysis (C: 81.42%, H: 5.90%), and spectroscopic techniques like ¹H-NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- X-ray diffraction (XRD): Resolves crystal packing, unit cell parameters (e.g., a = 9.5385 Å, b = 10.2860 Å, c = 11.9881 Å), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, edge-to-face π-stacking at 2.86 Å) .

- ¹H-NMR and FTIR: Verify ester formation and absence of unreacted starting materials .

- UV/Vis spectroscopy: Assess electronic transitions related to the anthracene core .

Advanced Research Questions

Q. How do molecular packing and intermolecular interactions influence the supramolecular structure of this compound?

The crystal structure exhibits helical hydrogen-bonded strands along the c-axis, stabilized by weak C–H⋯O interactions (e.g., O2–H26: 2.55 Å). Anthracene units adopt an edge-to-face herringbone arrangement (closest contact: 2.86 Å), driven by dipole-dipole interactions (calculated dipole moment: 7.6806 Debye). These features contrast with methyl 9-anthracenecarboxylate, where ester substituent size alters packing modes . Computational modeling (e.g., density functional theory) could further elucidate energy landscapes, though such data are not explicitly reported in the evidence .

Q. What is the role of this compound derivatives in reversing multidrug resistance (MDR) in cancer cells?

Derivatives like 6-((3-hydroxypropyl)amino)hexyl anthracene-9-carboxylate inhibit P-glycoprotein (P-gp), a drug efflux pump overexpressed in resistant cancers. These compounds are synthesized via coupling reactions (e.g., EDC/HOBt-mediated esterification) and evaluated using cytotoxicity assays and P-gp inhibition studies. Structural optimization of the spacer (e.g., hexyl vs. ethyl chains) enhances binding affinity to P-gp’s hydrophobic pockets .

Q. How is this compound utilized in studying anion transport mechanisms?

Anthracene-9-carboxylate (A9C) acts as a competitive inhibitor of anion channels (e.g., Cl⁻, SO₄²⁻). In biological studies, A9C (200–300 μM) is applied to root exudates or epithelial cells to block transmembrane anion transport. The ethyl ester variant may enhance membrane permeability due to its lipophilicity, though direct evidence for this compound in such assays requires further validation .

Q. What strategies are employed to design metal complexes using anthracene-9-carboxylate ligands, and what are their applications?

Anthracene-9-carboxylate forms luminescent complexes with metals like Zn, Cd, and Ni. These are synthesized via carboxylate ligand exchange and characterized via XRD and photoluminescence spectroscopy. Potential applications include organic light-emitting diodes (OLEDs), where the anthracene core’s π-conjugation enhances electroluminescence efficiency. Notably, no tetraorganodistannoxanes with this ligand have been reported, suggesting an untested area for catalytic or material science applications .

Q. Methodological Considerations

- Data Contradictions: While this compound’s synthesis is consistent across studies , discrepancies in crystal packing (e.g., helical vs. planar arrangements) highlight the need for context-dependent analysis of substituent effects.

- Experimental Design: For crystallography, refine data using SHELXL (e.g., SADABS for absorption correction) and validate with redundancy (Rint < 5%) .

- Advanced Characterization: Pair XRD with computational tools (e.g., Mercury for crystal visualization) to map non-covalent interactions critical for material properties .

Propriétés

IUPAC Name |

ethyl anthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGJDFIKOFIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505568 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1754-54-7 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.